molecular formula C18H20N4O4S2 B2832932 methyl 3-({2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2034257-60-6

methyl 3-({2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2832932
CAS No.: 2034257-60-6
M. Wt: 420.5
InChI Key: KXECQKNDIKTMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring:

  • A thiophene-2-carboxylate core with a methyl ester group.
  • A sulfamoyl bridge (-SO₂-NH-) linked to an ethyl chain.
  • A 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole substituent.

While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., ) highlight common synthetic routes involving coupling reactions, sulfonamide formation, and purification via column chromatography or recrystallization .

Properties

IUPAC Name

methyl 3-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S2/c1-12-14(13(2)22(21-12)16-6-4-5-9-19-16)7-10-20-28(24,25)15-8-11-27-17(15)18(23)26-3/h4-6,8-9,11,20H,7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXECQKNDIKTMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate can be achieved through a multi-step process involving the formation of the pyrazole ring, followed by the introduction of the sulfamoyl group and the thiophene carboxylate moiety. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of methyl 3-({2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyrazole and pyridine rings suggests potential interactions with nucleic acids or proteins, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Structural Features

The compound’s key structural motifs are compared below with similar derivatives:

Compound Core Structure Substituents Functional Groups
Target Compound Thiophene-2-carboxylate 3,5-Dimethyl-pyrazole, pyridin-2-yl, ethyl-sulfamoyl Methyl ester, sulfonamide, pyridine
SY184568 () Thiophene-2-carboxylic acid 1-(Pyridin-4-yl)ethyl-sulfamoyl Carboxylic acid, sulfonamide, pyridine
E-4c () Propenoic acid 3,5-Dimethyl-pyrazole, 3-phenyl-1,2,4-triazolo[4,3-b]pyridazine Carboxylic acid, benzoylamino, triazole
Compound 15 () Benzimidazole-pyridine Bis(ethoxyethyl)sulfamoyl, methoxyethoxyethoxy Ethyl ester, sulfonamide, benzimidazole

Key Observations :

  • Ester vs. Acid : The target’s methyl ester (vs. SY184568’s carboxylic acid) may enhance lipophilicity and membrane permeability .
  • Pyrazole Substituents : The pyridin-2-yl group in the target (vs. E-4c’s triazolo-pyridazine) could modulate binding affinity in enzyme pockets .

Physicochemical Properties

While direct data for the target compound are unavailable, analogs provide insights:

Compound Melting Point (°C) Solubility Synthetic Yield
E-4c () 285–288 Low (DMF/EtOH) Not reported
E-4d () 246–248 Moderate (DMF/EtOH) Not reported
Compound HL5 () Not reported High (aqueous/organic) 65–70%
  • The target’s pyridin-2-yl group may lower solubility compared to SY184568’s pyridin-4-yl due to altered hydrogen-bonding capacity .
  • The methyl ester in the target likely increases volatility relative to carboxylic acid derivatives .

Methodological Parallels

  • Synthesis : Analogous compounds () suggest the target’s synthesis may involve:
    • Pyrazole-ethylamine coupling to thiophene-sulfonyl chloride.
    • Esterification under acidic conditions.
    • Purification via silica gel chromatography .
  • Characterization : NMR (¹H, ¹³C) and mass spectrometry (as in ) would confirm structure, while X-ray crystallography (using SHELX software, ) could resolve conformational details .

Biological Activity

Methyl 3-({2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes research findings on its biological activity, including anti-tubercular properties, cytotoxicity, and molecular interactions.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiophene ring, a sulfamoyl group, and a pyridine-pyrazole moiety. Its molecular formula is C16H20N4O3SC_{16}H_{20}N_4O_3S, and it exhibits various functional groups that contribute to its biological activity.

1. Anti-Tubercular Activity

Recent studies have highlighted the potential of compounds similar to this compound in combating Mycobacterium tuberculosis.

  • Case Study : A series of derivatives were evaluated for their anti-tubercular activity against M. tuberculosis H37Ra. Among them, compounds with IC50 values ranging from 1.35 to 2.18 μM demonstrated significant efficacy, indicating that structural modifications can enhance activity against this pathogen .
CompoundIC50 (μM)IC90 (μM)
6a1.353.73
6e2.184.00
6k-40.32

2. Cytotoxicity Assessment

The cytotoxic effects of the compound were assessed using human embryonic kidney (HEK-293) cells to determine its safety profile.

  • Findings : The most active compounds exhibited low toxicity levels, suggesting that they could be developed further as safe therapeutic agents . This is crucial for any potential drug candidate to ensure that therapeutic benefits outweigh adverse effects.

3. Molecular Interactions and Mechanisms

Molecular docking studies have been conducted to elucidate the interactions between the compound and its biological targets.

  • Mechanism Insight : The docking studies revealed that the compound interacts favorably with key enzymes involved in bacterial metabolism, which may explain its anti-tubercular properties . The binding affinity and orientation suggest that it could inhibit essential metabolic pathways in M. tuberculosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.